Methyl 3,4-bis(bromomethyl)benzoate
Overview
Description
“Methyl 3,4-bis(bromomethyl)benzoate” is a chemical compound with the linear formula C10H10Br2O2 . It has a molecular weight of 321.998 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group (a benzene ring with a carboxylate group) and two bromomethyl groups attached to the 3rd and 4th positions of the benzene ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.99 . It is a crystalline powder with a density of 1Scientific Research Applications
Chemical Transformations and Synthesis : A study by Gaidarzhy, Motnyak, and Kunshenko (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. This research indicates the potential of methyl 3,4-bis(bromomethyl)benzoate in chemical transformations and synthesis processes (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Specific Compounds : Bi Yun-mei (2012) focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide, highlighting the importance of this compound derivatives in creating specific chemical compounds (Bi Yun-mei, 2012).
Cytostatic and Trichomonacide Activities : Research by Iturrino et al. (1987) on 3,5-bis-(halomethyl)pyrazoles, which are chemically related to this compound, revealed significant cytostatic activities in HeLa cells and trichomonacide activities, suggesting a potential biomedical application (Iturrino et al., 1987).
Photobromination Studies : Futamura and Zong (1992) investigated the photobromination of side-chain methyl groups on arenes with N-bromosuccinimide, leading to the efficient production of bis(bromomethyl)arenes. This study showcases the role of similar compounds in photobromination reactions (Futamura & Zong, 1992).
Formation of Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) demonstrated that thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate leads to the formation of a hyperbranched aromatic polyamide, emphasizing its utility in polymer science (Yang, Jikei, & Kakimoto, 1999).
Catalysis in Cross-Coupling Reactions : Ocansey, Darkwa, and Makhubela (2018) explored the use of bulky pyrazole-based ligands, synthesized from methyl 4-(bromomethyl)benzoate, in Suzuki–Miyaura cross-coupling reactions. This indicates the significance of this compound derivatives in catalysis and organic synthesis (Ocansey, Darkwa, & Makhubela, 2018).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3,4-bis(bromomethyl)benzoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound.
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of Methyl 3,4-bis(bromomethyl)benzoate in animal models .
Metabolic Pathways
Bromomethyl groups can potentially interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 3,4-bis(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQMRZOUBBQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371625 | |
Record name | methyl 3,4-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20896-23-5 | |
Record name | methyl 3,4-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20896-23-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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